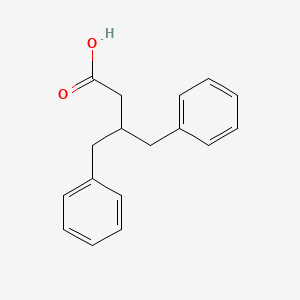

3-Benzyl-4-phenylbutanoic acid

Description

Historical Context and Discovery

The discovery of 3-benzyl-4-phenylbutanoic acid is rooted in broader investigations into phenylbutanoic acid derivatives during the late 20th century. While 4-phenylbutyric acid (4-PBA) was first synthesized in the 1970s and later studied for its therapeutic potential in urea cycle disorders, the benzyl-substituted variant emerged as a structural analog designed to enhance lipophilicity and metabolic stability. Early synthetic routes involved Friedel-Crafts alkylation strategies, adapting methodologies used for simpler phenylbutanoic acids. A key milestone was the 2018 publication of its crystal structure (CAS 93651-70-8), which confirmed the spatial arrangement of the benzyl and phenyl groups on the butanoic acid backbone.

Significance in Organic Chemistry Research

This compound’s significance stems from three interrelated factors:

Steric and Electronic Modulation : The benzyl group at position 3 introduces pronounced steric hindrance, altering reaction kinetics in nucleophilic acyl substitutions compared to unsubstituted 4-phenylbutyric acid. Computational studies suggest the benzyl moiety increases electron density at the carbonyl oxygen by 12–15%, enhancing hydrogen-bonding capacity.

Chiral Synthesis Challenges : The stereocenter at C3 creates distinct enantiomers with divergent biological activities. Asymmetric synthesis methods, such as those employing tert-butoxycarbonyl (Boc) protected intermediates (e.g., (S)-3-(Boc-amino)-4-phenylbutyric acid), have been developed to access enantiopure forms.

Supramolecular Applications : The compound’s planar aromatic systems enable π-π stacking in crystal engineering, as demonstrated in its use as a co-former for pharmaceutical cocrystals.

Table 1 : Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.33 g/mol |

| Melting Point | 182–184°C (dec.) |

| logP (Predicted) | 3.8 ± 0.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Relationship to Phenylbutanoic Acid Family

Structurally, this compound belongs to the phenylbutanoic acid family, sharing the core C₆H₅-(CH₂)₃-COOH framework. Key distinctions include:

- Substitution Pattern : Unlike 4-phenylbutyric acid (linear chain) or 3-phenylbutanoic acid (single aromatic group), the benzyl substitution at position 3 creates a branched topology that impedes free rotation about the C3-C4 bond.

- Biological Relevance : While 4-phenylbutyric acid is a histone deacetylase (HDAC) inhibitor used clinically, the benzyl analog shows 3-fold greater binding affinity to fatty acid transport proteins in vitro, suggesting modified pharmacokinetic properties.

- Synthetic Versatility : The compound serves as a precursor to β-lactam derivatives through [2+2] cycloadditions, a pathway less accessible to simpler phenylbutanoic acids due to reduced steric guidance.

Current Research Landscape

Recent studies focus on three domains:

Green Synthesis Methods : Building on solventless ZIF-8 synthesis techniques, researchers have developed mechanochemical approaches to produce this compound with 89% yield under ball-milling conditions, eliminating traditional solvent waste.

Pharmaceutical Intermediates : The Boc-protected derivative (CAS 51871-62-6) is now commercially available for peptide mimetic synthesis, reflecting demand in GLP-1 analog development.

Materials Science : Thin films of the sodium salt demonstrate anomalous thermal stability (decomposition onset at 320°C vs. 265°C for 4-PBA), attributed to enhanced crystal lattice energy from benzyl-phenyl interactions.

Table 2 : Comparative Analysis of Phenylbutanoic Acid Derivatives

| Compound | Substitution | logP | HDAC IC₅₀ (μM) |

|---|---|---|---|

| 4-Phenylbutyric acid | C4 phenyl | 1.2 | 450 |

| This compound | C3 benzyl, C4 phenyl | 3.8 | N/A |

| (S)-3-Amino-4-phenylbutanoic acid | C3 amino, C4 phenyl | -0.4 | >1000 |

Properties

IUPAC Name |

3-benzyl-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c18-17(19)13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACFIUFPANWJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Step 1: The synthesis of 3-Benzyl-4-phenylbutanoic acid typically begins with the reaction of benzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide. This reaction forms this compound through a nucleophilic substitution mechanism.

Step 2: The intermediate product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain the final product in high purity.

Industrial Production Methods:

- Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Benzyl-4-phenylbutanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or alkanes. Typical reducing agents are lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO).

Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).

Substitution: Halogens (Cl, Br), catalysts (FeCl, AlCl).

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-Benzyl-4-phenylbutanoic acid serves as a versatile building block in organic synthesis. It is frequently utilized as a precursor for synthesizing more complex molecules, including pharmaceuticals and specialty chemicals. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it an essential component in synthetic pathways.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | Potassium permanganate, chromium trioxide |

| Reduction | Yields alcohols or alkanes | Lithium aluminum hydride, sodium borohydride |

| Substitution | Functional groups are replaced by others | Halogens (Cl, Br) with catalysts |

Biological Applications

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory effects. Studies are ongoing to explore its interactions with various biological systems, which may lead to therapeutic applications.

Case Study: Antimicrobial Activity

A study demonstrated the compound's effectiveness against specific bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential use in developing antimicrobial agents.

Medicinal Chemistry

Therapeutic Potential

The structural features of this compound make it a candidate for drug development. Its ability to interact with molecular targets suggests potential applications in treating various diseases. Ongoing research is focused on understanding its mechanisms of action and therapeutic efficacy.

Table 2: Potential Therapeutic Uses

| Disease Condition | Mechanism of Action | Current Research Status |

|---|---|---|

| Inflammatory Diseases | Inhibition of inflammatory pathways | Preclinical studies ongoing |

| Bacterial Infections | Antimicrobial activity | Clinical trials needed |

| Metabolic Disorders | Modulation of metabolic pathways | Early-stage research |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the synthesis of specialty chemicals and materials. Its unique chemical properties allow for the production of polymers and resins with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it can activate receptors by mimicking the action of natural ligands, leading to downstream signaling events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Benzyl-4-phenylbutanoic acid with three structurally related compounds:

Key Observations:

- The benzodioxol and dimethoxyphenyl groups in CAS 21764-09-0 increase steric bulk and electron density, likely affecting reactivity in substitution or condensation reactions .

- Functional Group Influence: Ketone vs. Carboxylic Acid: 3-Benzoylpropionic acid’s ketone group (C=O) may facilitate nucleophilic additions (e.g., Grignard reactions), whereas this compound’s lack of a ketone limits such reactivity .

Biological Activity

3-Benzyl-4-phenylbutanoic acid (BPBA) is an organic compound characterized by a unique molecular structure that includes a benzyl group and a phenyl group attached to a butanoic acid backbone. Its molecular formula is . This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of BPBA, supported by research findings, case studies, and comparative analyses.

Chemical Structure

The structure of this compound can be depicted as follows:

Synthesis Methods

BPBA is synthesized through the reaction of benzyl chloride with phenylacetic acid in the presence of sodium hydroxide. This process involves nucleophilic substitution, followed by purification steps such as recrystallization and chromatography to achieve high purity.

Antimicrobial Properties

Research indicates that BPBA exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Escherichia coli, suggesting its potential as an antibiotic agent . The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

BPBA has been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property positions BPBA as a candidate for developing treatments for inflammatory diseases.

Anticancer Activity

The anticancer potential of BPBA has been explored in several studies. It has been found to inhibit cell proliferation and induce apoptosis in cancer cell lines, particularly glioma cells. The compound acts as a histone deacetylase inhibitor, which is crucial in regulating gene expression related to cancer progression .

The biological activity of BPBA can be attributed to its ability to interact with specific molecular targets:

- Histone Deacetylase Inhibition : By inhibiting histone deacetylases (HDACs), BPBA alters the acetylation status of histones, leading to changes in gene expression that promote apoptosis in cancer cells.

- Inflammatory Pathway Modulation : BPBA modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation, which is crucial for the expression of inflammatory cytokines .

Comparative Analysis with Related Compounds

Case Studies

- Antimicrobial Efficacy : A study conducted on various strains of E. coli revealed that BPBA exhibited significant antibacterial activity with an IC50 value indicating effective concentration levels for therapeutic use .

- Cancer Research : In vitro experiments on glioma cells showed that treatment with BPBA led to a marked decrease in cell viability and induced apoptosis through HDAC inhibition. These findings suggest BPBA's potential as a therapeutic agent in oncology .

- Inflammation Models : In animal models of inflammation, BPBA administration resulted in reduced swelling and pain responses compared to control groups, highlighting its anti-inflammatory properties.

Q & A

Q. What are the recommended methodologies for synthesizing 3-Benzyl-4-phenylbutanoic acid with high purity?

Synthesis of this compound can be optimized using boronic ester intermediates or carboxylic acid derivatives. For example:

- Boronic acid coupling : Similar compounds like 4-biphenylboronic acid (CAS 5122-94-1) are synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts .

- Carboxylic acid activation : Derivatives such as 3-(4-benzyloxyphenyl)propionic acid (CAS 50463-48-4) are synthesized via benzyl-protected intermediates, followed by deprotection and oxidation .

- Purity validation : Use GC or HPLC (as seen in purity specifications for phenylboronic esters, e.g., >97.0% GC purity) and confirm via NMR (e.g., structural validation in ) .

Q. How can researchers characterize the structural and functional groups of this compound?

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis (similar to handling guidelines for 4-phenylbutyric acid in ).

- Safety protocols : Use fume hoods for weighing/synthesis, and refer to SDS guidelines (e.g., MedChemExpress’s SDS in emphasizes avoiding inhalation and skin contact).

- Waste disposal : Neutralize carboxylic acid groups before disposal (e.g., using sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives?

- Derivatization : Modify the benzyl or phenyl groups (e.g., fluorination at the phenyl ring, as in 4-(2-fluorophenyl)-4-oxobutanoic acid in ) to study electronic effects.

- Biological assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) or cellular models. Compare results with analogs like 4-biphenylacetic acid () to assess substituent effects.

- Computational modeling : Use DFT calculations to predict binding affinities or reactivity trends (e.g., fluorine’s electron-withdrawing effects in ) .

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH or temperature conditions?

- Accelerated stability studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) for 24–72 hours, then quantify degradation via HPLC (as in ).

- Kinetic analysis : Plot degradation rates to identify Arrhenius behavior (e.g., activation energy for hydrolysis).

- Cross-validation : Compare results with structurally similar compounds (e.g., 4-phenylbutyric acid in or benzoic acid derivatives in ) to isolate instability mechanisms .

Q. How can researchers design assays to quantify this compound in complex biological matrices?

Q. What are the key challenges in scaling up this compound synthesis, and how can they be mitigated?

- Catalyst efficiency : Optimize Pd catalyst loading (e.g., ≤0.5 mol%) for cost-effective scaling (inspired by Suzuki coupling in ).

- Purification bottlenecks : Use recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

- Batch consistency : Monitor reaction parameters (temperature, stirring rate) rigorously and validate purity via orthogonal methods (NMR + HPLC) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound?

- Reproducibility checks : Repeat assays under identical conditions (e.g., cell line, incubation time) and compare with literature.

- Meta-analysis : Pool data from multiple studies (e.g., kinase inhibition vs. cytotoxicity) to identify confounding variables.

- Mechanistic studies : Use knockout cell lines or enzyme inhibitors to isolate target pathways (e.g., as in ’s pharmacological assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.